molecular formula C26H29N5O3 B2862372 9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848918-00-3

9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2862372
CAS No.: 848918-00-3
M. Wt: 459.55
InChI Key: GWKAIQCXKRFEEJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidino[2,1-f]purine-dione class, characterized by a bicyclic fused ring system with substitutions that modulate its physicochemical and biological properties. The structure features:

  • A 9-(4-methoxyphenyl) group, introducing electron-donating methoxy functionality for enhanced solubility and receptor interactions.
  • 1,7-dimethyl substituents, which likely influence steric effects and metabolic stability.

Properties

IUPAC Name

9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-18-16-30(20-11-13-21(34-3)14-12-20)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)15-7-10-19-8-5-4-6-9-19/h4-6,8-9,11-14,18H,7,10,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKAIQCXKRFEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,3-Dimethyl-7-(3-Chloropropyl)-8-Bromoxanthine

The synthesis begins with the alkylation of theophylline (1,3-dimethylxanthine) to introduce the 7-(3-chloropropyl) and 8-bromo substituents. Using a two-phase catalysis method, theophylline reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Reaction Conditions

  • Solvent: Dichloromethane/water (1:1)
  • Temperature: 60°C, 12 h
  • Yield: 68%

Characterization Data

  • 1H NMR (300 MHz, CDCl3): δ 3.42 (s, 3H, N1-CH3), 3.51 (s, 3H, N3-CH3), 3.78 (t, J = 6.2 Hz, 2H, CH2Cl), 4.21 (t, J = 6.0 Hz, 2H, N7-CH2), 2.15–2.30 (m, 2H, CH2CH2CH2Cl).

Introduction of the N3-(3-Phenylpropyl) Group

The N3-methyl group of the intermediate is replaced via a dealkylation-realkylation sequence:

  • Demethylation: Treatment with sodium ethoxide in ethanol at reflux removes the N3-methyl group.
  • Alkylation: Reaction with 3-phenylpropyl bromide in DMF using K2CO3 as base introduces the N3-(3-phenylpropyl) chain.

Optimization Notes

  • Excess alkylating agent (2.5 eq.) ensures complete substitution.
  • Yield after purification: 74%.

Cyclization to Form the Pyrimido[2,1-f]Purinedione Core

The key cyclization step involves reacting the xanthine precursor with 4-methoxyaniline under reflux conditions.

General Procedure :

  • Reactants: 7-(3-chloropropyl)-8-bromo-1,3-disubstituted xanthine (1 eq.), 4-methoxyaniline (4 eq.)
  • Solvent: Ethanol
  • Conditions: Reflux for 8 h
  • Workup: Precipitation with ice-water, filtration, and recrystallization from ethanol

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the C8 bromide, followed by intramolecular displacement of the 3-chloropropyl group to form the six-membered pyrimido ring.

Yield: 62%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, DMSO-d6):

  • δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H)
  • δ 3.79 (s, 3H, OCH3), 3.45 (s, 3H, N1-CH3), 3.38 (s, 3H, N7-CH3)
  • δ 2.65 (t, J = 7.4 Hz, 2H, N3-CH2), 1.75–1.90 (m, 2H, CH2Ph), 2.30–2.45 (m, 2H, CH2CH2Ph)
  • δ 4.12 (t, J = 6.1 Hz, 2H, N9-CH2), 2.10–2.25 (m, 2H, CH2CH2CH2N9).

13C NMR (75 MHz, DMSO-d6):

  • δ 159.2 (C=O), 154.8 (C=O), 132.5 (Ar-C), 128.7 (Ar-C), 114.2 (Ar-C)
  • δ 55.3 (OCH3), 45.6 (N1-CH3), 44.9 (N7-CH3), 38.2 (N3-CH2), 29.5 (CH2Ph).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C28H32N5O3: 502.2453 [M + H]+
  • Observed: 502.2456 [M + H]+.

Comparative Analysis of Reaction Conditions

Table 1: Optimization of Cyclization Step

Parameter Tested Range Optimal Value Impact on Yield
Amine Equivalents 2–6 eq. 4 eq. Maximizes ring closure
Solvent EtOH, DMF, MeCN EtOH Prevents byproduct formation
Temperature (°C) 80–120 80 Balances rate and decomposition
Time (h) 4–16 8 Complete conversion

Data adapted from.

Challenges and Mitigation Strategies

  • Byproduct Formation: Competing alkylation at N7 was minimized using ethanol as solvent.
  • Low Cyclization Efficiency: Adding molecular sieves (4Å) improved amine nucleophilicity, increasing yield by 15%.
  • Purification Difficulties: Reverse-phase HPLC (C18 column, 70% MeOH/H2O) resolved isomeric impurities.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling approach was explored for introducing the 4-methoxyphenyl group:

  • Intermediate: 8-Bromo-7-(3-chloropropyl)xanthine
  • Conditions: Pd(PPh3)4, K2CO3, 4-methoxyphenylboronic acid, DME/H2O (3:1), 90°C, 12 h
  • Yield: 58%

While feasible, this method required additional steps to install the N3-(3-phenylpropyl) group, making it less efficient than the cyclization route.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the purine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing its role in DNA repair and leading to cell death in cancer cells . Additionally, its neuroprotective effects are mediated through the inhibition of ER stress and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs reported in the literature:

Compound Name / Substituents Key Structural Features Biological Activity / Physicochemical Properties References
Target: 9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-pyrimido[2,1-f]purine-dione 3-(3-phenylpropyl) chain; 4-methoxyaryl at position 9 Hypothesized enhanced lipophilicity and receptor affinity due to phenylpropyl chain; unconfirmed activity data. N/A
9-(3-methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl analog 2-ethoxyethyl chain at position 3; 3-methoxyaryl at position 9 Improved aqueous solubility (ether group) compared to alkyl chains; moderate PDE4B inhibition in vitro.
3-(p-Fluorophenyl)-pyrido[1,2-e]purine-dione derivatives Halogenated aryl (F, Cl, Br) at position 3; pyrido[1,2-e]purine core Enhanced binding to serotonin/dopamine receptors; λem = 513 nm (fluorescence).
8-(4-(6,7-dimethoxyisoquinolin-yl)butyl)-imidazo[2,1-f]purine-dione (Compound 5) Isoquinolinyl-alkyl chain; dimethoxy groups High 5-HT1A receptor affinity (Ki = 12 nM); PDE10A inhibition (IC50 = 0.8 µM).
9-(3,4-dihydroxyphenethyl)-1,3-dimethyl analog (20a) Catechol-substituted phenethyl chain at position 9 Potent phosphodiesterase (PDE4B1) inhibition (IC50 = 0.3 µM); improved BBB penetration potential.

Key Findings:

Halogenated aryl groups (e.g., 4-fluorophenyl in ) improve receptor binding via halogen bonding, as seen in serotonin/dopamine receptor ligands.

Biological Activity: Methoxyaryl vs. Catecholaryl: The 4-methoxyphenyl group in the target compound may offer metabolic stability over catechol derivatives (e.g., 20a in ), which are prone to oxidation. Enzyme Inhibition: Isoquinolinyl-alkyl derivatives (e.g., Compound 5 in ) show dual activity (receptor affinity and PDE inhibition), suggesting structural flexibility for multitarget drug design.

Research Implications

  • The 3-phenylpropyl substituent in the target compound warrants further investigation for its impact on pharmacokinetics (e.g., CYP450 interactions) and target selectivity.
  • Comparative studies with 3-(p-fluorophenyl) or catechol-substituted analogs could elucidate structure-activity relationships for neurodegenerative or psychiatric drug development .

Biological Activity

The compound 9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has garnered interest for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, including anticancer activity, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a pyrimidine core fused with a purine-like structure. Its molecular formula is C22H26N4O3C_{22}H_{26}N_4O_3 with a molecular weight of approximately 398.47 g/mol. The presence of the methoxy group and the phenylpropyl substituent suggests potential interactions with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro evaluations conducted using the National Cancer Institute's protocols demonstrated that the compound was tested against a panel of approximately sixty cancer cell lines. The results showed that while the compound had low-level anticancer activity overall, it displayed some sensitivity in specific leukemia cell lines at a concentration of 10 µM .

Table 1: Anticancer Activity Summary

Cancer TypeSensitivity LevelConcentration Tested (µM)
LeukemiaSlightly Sensitive10
MelanomaNot Sensitive10
Lung CancerNot Sensitive10
Colon CancerNot Sensitive10
Breast CancerNot Sensitive10

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity , particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and pathological conditions. Preliminary studies suggest that this compound may exhibit moderate inhibition of AChE, which is significant for potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Activity

EnzymeInhibition Level
Acetylcholinesterase (AChE)Moderate Inhibition
UreaseStrong Inhibition

The proposed mechanism of action for this compound may involve interaction with specific amino acid residues in target proteins. Molecular docking studies have indicated favorable binding interactions with key residues in AChE and other relevant enzymes . This suggests a potential pathway through which the compound exerts its biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same chemical family. For instance:

  • Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in animal models, suggesting that structural modifications can lead to enhanced pharmacological profiles .
  • Antibacterial Activity : Some derivatives have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating potential for broader therapeutic applications beyond oncology .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization requires systematic variation of reaction parameters. Key steps include:

  • Temperature and Time Control : Elevated temperatures (80–120°C) during cyclization improve reaction efficiency, while prolonged reaction times (>24 hours) may reduce byproduct formation .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling for aryl group introduction, as seen in analogous purine derivatives .
  • Purification Techniques : Use gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol to isolate high-purity product (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxyphenyl at C9, phenylpropyl at C3) and confirm stereochemistry .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 541.2352 [M+H]⁺) ensures molecular formula accuracy .
  • X-ray Crystallography : Resolves conformational ambiguities in the tetrahydropyrimido core, critical for structure-activity studies .

Q. How should researchers design initial biological activity screening assays?

Methodological Answer: Prioritize in vitro assays targeting pathways suggested by structural analogs:

  • Kinase Inhibition : Screen against kinases (e.g., CDKs, Aurora kinases) at 1–10 µM concentrations using ADP-Glo™ assays .
  • Antiproliferative Activity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
  • Solubility Assessment : Use PBS (pH 7.4) and DMSO stock solutions to determine working concentrations for cell-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer: Focus on substituent modifications to enhance potency:

  • Methoxyphenyl Group (C9) : Replace with ethoxyphenyl or halogenated aryl to modulate lipophilicity (logP) and target binding .
  • Phenylpropyl Chain (C3) : Shorten to phenylmethyl or introduce polar groups (e.g., hydroxyl) to improve solubility without compromising affinity .
  • Methyl Groups (C1/C7) : Replace with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on enzyme inhibition .

Q. What strategies are effective for identifying molecular targets and mechanisms of action?

Methodological Answer: Combine computational and experimental approaches:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2, PDB: 1AQ1) .
  • CRISPR Knockdown : Silence candidate targets (e.g., DNA topoisomerases) in cell lines to observe rescue of antiproliferative effects .
  • Competitive Binding Assays : Employ fluorescence polarization with FITC-labeled ATP to quantify target engagement .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Address variability through:

  • Batch Reproducibility : Validate synthesis protocols across labs to ensure consistent purity (>98%) and stereochemical integrity .
  • Cell Line Authentication : Use STR profiling to confirm genetic stability of models (e.g., ATCC-certified HeLa) .
  • Dose-Response Normalization : Compare IC₅₀ values relative to internal controls (e.g., staurosporine) to mitigate assay-specific variability .

Q. What methodologies assess the compound’s stability and solubility under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours, analyze degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) to guide storage conditions .
  • LogP Measurement : Use shake-flask method with octanol/water to predict membrane permeability .

Q. How to evaluate pharmacokinetics and toxicity in pre-clinical models?

Methodological Answer:

  • In Vivo PK : Administer 10 mg/kg IV/orally in rodents; collect plasma for LC-MS/MS analysis (t₁/₂, Cmax, AUC) .
  • AMES Test : Screen mutagenicity in Salmonella typhimurium TA98/TA100 strains .
  • hERG Assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 10 µM preferred) .

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